molecular formula C21H16N4O2S B1523887 Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate CAS No. 1281055-79-5

Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate

Cat. No. B1523887
CAS RN: 1281055-79-5
M. Wt: 388.4 g/mol
InChI Key: YAUFISAXTWWIMP-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C21H16N4O2S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate derivatives have shown notable antioxidant activities. In a study, a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antioxidant activity. The radical scavenging capabilities were significant, especially for compounds with electron-donating substituents, enhancing the activity, whereas electron-withdrawing groups like nitro groups tended to decrease the activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial Activity

The antimicrobial potential of Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate and its derivatives have been extensively studied. A series of compounds were synthesized and evaluated for their antimicrobial activity, with some showing considerable activity against various bacterial and fungal strains. The studies involved synthesizing and testing various derivatives, revealing that structural modifications could significantly influence antimicrobial efficacy (Rathod & Solanki, 2018), (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010), (Abdelhamid, Sayed, & Zaki, 2007).

Nonlinear Optical and Electronic Properties

These compounds also hold promise in the field of material sciences, particularly for their electronic and nonlinear optical properties. A study investigated the structural parameters, electronic, linear, and nonlinear optical properties of certain thiazolo[3,2-a]pyrimidine derivatives. The extensive analysis included density functional theory (DFT) calculations, natural bonding orbital (NBO) analysis, and photophysical properties estimation. The findings indicated that these compounds have considerable nonlinear optical properties, making them suitable for high-tech applications in optoelectronics (Hussain et al., 2020).

properties

IUPAC Name

[phenyl(pyridin-4-yl)methyl] 4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S/c1-14-18(28-20(25-14)19-23-10-5-11-24-19)21(26)27-17(15-6-3-2-4-7-15)16-8-12-22-13-9-16/h2-13,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUFISAXTWWIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)OC(C3=CC=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate

CAS RN

1281055-79-5
Record name phenyl(pyridin-4-yl)methyl 4-methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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